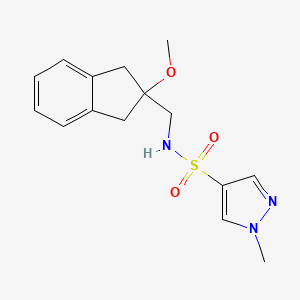
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazoles, which are known for their diverse biological activities. Its chemical structure can be represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in inflammatory pathways. For instance, they have shown inhibitory effects on p38 MAPK pathways, which are crucial in the signaling processes leading to inflammation and cancer progression .
- Anticancer Activity : Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .
- Anti-inflammatory Effects : Pyrazole derivatives have been noted for their ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their potential use in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several studies highlight the efficacy of pyrazole derivatives:
- Anticancer Properties : A study on a related pyrazole compound demonstrated potent cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The compound induced apoptosis through caspase activation and disrupted microtubule formation .
- Inflammation Models : In animal models of inflammation, pyrazole derivatives exhibited significant reductions in inflammatory markers, demonstrating their potential as therapeutic agents for conditions like rheumatoid arthritis .
- Comparative Studies : Comparative analysis with standard anti-inflammatory drugs showed that certain pyrazole derivatives had superior efficacy in inhibiting cytokine release at lower concentrations than conventional treatments .
科学研究应用
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit significant activity against various bacterial strains. The specific structural features of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide may enhance its efficacy against resistant strains.
Anticancer Potential
Recent studies have focused on sulfonamide derivatives as anticancer agents. For instance, compounds that incorporate pyrazole and sulfonamide moieties have shown promise in inhibiting tumor cell growth. The mechanism often involves interference with metabolic pathways essential for cancer cell proliferation.
Enzyme Inhibition
Sulfonamides can act as inhibitors for various enzymes involved in disease pathways. The unique structure of this compound allows it to bind to active sites of target enzymes, potentially leading to therapeutic effects in conditions like diabetes and hypertension.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several sulfonamide derivatives, including N-(substituted phenyl) analogs. The results indicated that compounds with similar structural features to this compound exhibited MIC values significantly lower than traditional antibiotics against multi-drug resistant strains .
Case Study 2: Anticancer Activity
In a series of experiments designed to assess the anticancer properties of sulfonamide derivatives, N-(substituted pyrazoles) were synthesized and tested against various cancer cell lines. The findings revealed that certain derivatives led to a reduction in cell viability by inducing apoptosis through specific signaling pathways .
属性
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-18-10-14(9-16-18)22(19,20)17-11-15(21-2)7-12-5-3-4-6-13(12)8-15/h3-6,9-10,17H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVJFYLUFHYMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













